molecular formula C12H11NO4 B14279422 2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- CAS No. 138040-05-8

2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)-

Cat. No.: B14279422
CAS No.: 138040-05-8
M. Wt: 233.22 g/mol
InChI Key: MCNDFMDNJWWCDP-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a cyclohexenone ring substituted with a hydroxy group and a nitrophenyl group. It is a versatile intermediate used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of cyclohexene derivatives. For example, the oxidation of cyclohexene with hydrogen peroxide in the presence of vanadium catalysts can yield cyclohexenone derivatives, which can then be further functionalized to obtain 2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted cyclohexenone derivatives.

Scientific Research Applications

2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, influencing cellular redox states and potentially modulating enzyme activities. The nitrophenyl group can participate in electron transfer reactions, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 3-hydroxy-2-(2-nitrophenyl)- is unique due to the presence of both a hydroxy group and a nitrophenyl group on the cyclohexenone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

138040-05-8

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-hydroxy-2-(2-nitrophenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H11NO4/c14-10-6-3-7-11(15)12(10)8-4-1-2-5-9(8)13(16)17/h1-2,4-5,14H,3,6-7H2

InChI Key

MCNDFMDNJWWCDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=O)C1)C2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

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